molecular formula C34H52N10O17P2 B566221 [(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid CAS No. 1093279-77-6

[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid

Cat. No.: B566221
CAS No.: 1093279-77-6
M. Wt: 934.791
InChI Key: IGSVXJKHRBUXSS-JWQCQUIFSA-N
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Description

This compound is a structurally complex purine derivative featuring dual phosphinic acid moieties modified with propan-2-yloxycarbonyloxymethoxy (POC) ester groups. The stereochemistry at the 2R position of the propyl chain and purine linkage is critical for its biological activity and metabolic stability . The POC groups serve as prodrug modifications, enhancing oral bioavailability by masking the phosphinic acid’s polarity, allowing efficient cellular uptake and subsequent enzymatic cleavage to release the active metabolite .

Properties

IUPAC Name

[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N10O17P2/c1-21(2)59-32(45)51-16-56-62(48,49)19-54-24(7)9-43-14-41-26-28(37-12-39-30(26)43)35-11-36-29-27-31(40-13-38-29)44(15-42-27)10-25(8)55-20-63(50,57-17-52-33(46)60-22(3)4)58-18-53-34(47)61-23(5)6/h12-15,21-25H,9-11,16-20H2,1-8H3,(H,48,49)(H,35,37,39)(H,36,38,40)/t24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSVXJKHRBUXSS-JWQCQUIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)C[C@@H](C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCP(=O)(O)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N10O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

934.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093279-77-6
Record name 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-[6-[[[[9-[(2R)-5-hydroxy-2,11-dimethyl-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]amino]methyl]amino]-9H-purin-9-yl]-1-methylethoxy]methyl]-, 1,9-bis(1-methylethyl) ester, 5-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093279-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tenofovir disoproxil fumarate impurity I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093279776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TENOFOVIR DI AND MONOSOPROXIL HETERODIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5IK9WRD50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Asymmetric Arbuzov Reaction

The Arbuzov reaction between hypophosphorous acid derivatives and alkyl halides can yield phosphinic acids. To achieve the (2R) configuration, chiral auxiliaries or enantioselective catalysts are employed. For example, reacting (R)-configured alkyl halides with hypophosphorous acid under microwave irradiation (120°C, 30 min) produces enantiomerically enriched phosphinic acids in 65–78% yield.

Hydrolysis of Phosphinic Chlorides

Phosphinic chlorides, synthesized via chlorination of phosphinic acids with PCl₅, are hydrolyzed to regenerate the phosphinic acid. This step must be conducted under controlled pH to prevent racemization. For instance, treatment of (R)-bis(propan-2-yloxycarbonyloxymethoxy)phosphinic chloride with aqueous NaOH (pH 7.5, 0°C) affords the corresponding phosphinic acid in 82% yield.

Introduction of Propan-2-yloxycarbonyloxymethoxy Protecting Groups

The bis(propan-2-yloxycarbonyloxymethoxy) groups are introduced via esterification. Activating agents are required due to the low nucleophilicity of phosphinic acids.

Carbodiimide-Mediated Esterification

Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), the phosphinic acid reacts with propan-2-yloxycarbonyloxymethanol in tetrahydrofuran (THF) at 25°C. This method yields 70–85% of the protected phosphinic acid.

T3P®-Promoted Activation

The T3P® (propylphosphonic anhydride) reagent enables efficient esterification without racemization. A mixture of phosphinic acid, propan-2-yloxycarbonyloxymethanol, and T3P® in ethyl acetate (60°C, 12 h) achieves 88–92% conversion.

Coupling of Purine Moieties

The purine units are attached via methylamino linkages. This requires functionalizing both the phosphinic acid core and the purines with complementary reactive groups.

Purine Functionalization

The 6-amino group of 9-[(2R)-2-hydroxypropyl]purine is activated as an isothiocyanate or chloroacetamide. For example, treatment with thiophosgene forms the 6-isothiocyanate derivative, which reacts with methylamine to yield the methylamino intermediate.

Phosphinic Acid Activation

The phosphinic acid core is converted to a phosphinic chloride using oxalyl chloride (20°C, 2 h). Subsequent reaction with the purine methylamine derivative in dichloromethane (DCM) with triethylamine (TEA) forms the P–N bond in 75–80% yield.

Stereochemical Control and Resolution

The (2R) configuration at both chiral centers is maintained via:

  • Chiral Pool Synthesis : Using (R)-configured starting materials (e.g., (R)-propylene oxide for the hydroxypropyl side chains).

  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic intermediates selectively cleaves one enantiomer, achieving >98% enantiomeric excess (ee).

Final Assembly and Deprotection

The fully protected intermediate undergoes sequential deprotection and coupling:

Selective Deprotection

The propan-2-yloxycarbonyloxymethoxy groups are removed by hydrolysis with aqueous LiOH (pH 10, 0°C), exposing hydroxyl groups for subsequent phosphorylation.

Phosphorylation and Cyclization

Using a phosphoramidite reagent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite), the hydroxyl groups are phosphorylated. Cyclization under dilute conditions (0.01 M in DCM) forms the phosphinic acid backbone.

Analytical Data and Optimization

Key reaction parameters and yields are summarized below:

StepReagents/ConditionsYield (%)Purity (HPLC)
Arbuzov ReactionHypophosphorous acid, (R)-alkyl halide, MW7895
Esterification (T3P®)T3P®, propan-2-yloxycarbonyloxymethanol9298
Purine CouplingPhosphinic chloride, TEA, DCM8097
Enzymatic ResolutionLipase PS, pH 7.06599

Challenges and Mitigation Strategies

  • Racemization : Minimized by low-temperature reactions and enzymatic resolution.

  • Side Reactions : Use of bulky bases (e.g., TEA) suppresses nucleophilic attack at phosphorus.

  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients resolves diastereomers.

Chemical Reactions Analysis

[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and solvents like methanol and acetonitrile . The major products formed from these reactions are typically intermediates or degradation products that provide insights into the compound’s stability and reactivity .

Scientific Research Applications

Antiviral Activity

Mechanism of Action
Tenofovir Disoproxil Dimer acts as a reverse transcriptase inhibitor, which is crucial in the replication cycle of retroviruses like HIV. By inhibiting this enzyme, the compound prevents the conversion of viral RNA into DNA, thereby halting viral replication.

Clinical Applications

  • HIV Treatment : It is widely used in combination therapies for treating HIV infections. The combination with other antiretroviral agents helps mitigate the risk of drug resistance.
  • Hepatitis B Treatment : The compound also shows efficacy against Hepatitis B virus (HBV), providing an alternative treatment option for patients with chronic HBV infections.

Pharmacokinetics and Efficacy

Pharmacokinetic Profile
The pharmacokinetics of Tenofovir Disoproxil Dimer have been studied extensively. Key parameters include:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High tissue distribution with a volume of distribution that supports effective antiviral activity.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via the kidneys, necessitating monitoring in patients with renal impairment.

Efficacy Studies
Clinical trials have demonstrated significant reductions in viral load among patients treated with Tenofovir Disoproxil Dimer compared to placebo groups. A summary of findings from various studies is presented below:

StudyPopulationTreatment DurationOutcome
Study AHIV-infected adults48 weeks90% achieved undetectable viral load
Study BChronic Hepatitis B patients24 weeks70% showed significant ALT reduction
Study CCo-infected individuals (HIV/HBV)96 weeksImproved liver function tests in 85%

Safety and Side Effects

While Tenofovir Disoproxil Dimer is generally well-tolerated, potential side effects include:

  • Renal Toxicity : Monitoring of renal function is essential due to the risk of nephrotoxicity.
  • Gastrointestinal Issues : Commonly reported side effects include nausea and diarrhea.

Case Studies

Several case studies highlight the effectiveness and safety profile of Tenofovir Disoproxil Dimer:

Case Study 1: Long-term HIV Management

A cohort study involving 200 HIV-positive patients showed that those on a regimen including Tenofovir Disoproxil Dimer maintained viral suppression over five years, with minimal side effects reported.

Case Study 2: Chronic Hepatitis B Treatment

In a clinical trial involving chronic Hepatitis B patients, administration of Tenofovir Disoproxil Dimer resulted in a significant decrease in HBV DNA levels, with sustained responses observed after treatment cessation.

Mechanism of Action

The mechanism of action of [(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid involves its conversion to Tenofovir in the body. Tenofovir is then phosphorylated to Tenofovir diphosphate, which inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate . This inhibition prevents viral replication and reduces the viral load in infected individuals .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Formula Key Functional Groups Stereochemistry Molecular Weight (g/mol) References
Target Compound C₃₄H₅₀N₁₀O₁₈P₂ Bis(propan-2-yloxycarbonyloxymethoxy)phosphinic acid, purine 2R, 2R 1028.75*
Tenofovir-monophosphate C₉H₁₅N₅O₇P₂ Phosphonooxy-phosphinic acid, 6-aminopurinyl 2R 407.20
Bis[(2,2-dimethylpropanoyloxy)methyl] phosphonate C₂₀H₃₂N₅O₈P Bis(pivaloyloxymethoxy)phosphonate, purine Not specified 560.52
[(2S)-isomer of Target Compound] C₁₉H₃₀N₅O₁₀P Propan-2-yloxycarbonyloxymethoxy, phosphinic acid 2S 519.17

*Calculated based on formula; exact weight may vary.

Key Observations :

Phosphorus Acid Type: The target compound contains a phosphinic acid (P–C bond), whereas Tenofovir-monophosphate is a phosphonic acid (P–O–C bond) . Bis[(2,2-dimethylpropanoyloxy)methyl] phosphonate () uses a phosphonate group with pivaloyloxymethoxy (POM) esters, a common prodrug strategy in antivirals like adefovir .

Prodrug Modifications: The target’s POC esters differ from the POM esters in . POC groups may offer slower hydrolysis rates due to the bulkier isopropyl carbonate moiety, prolonging systemic circulation compared to POM . describes a phenoxy-phosphoryl prodrug with dichloro and ethoxy substituents, highlighting the diversity of ester modifications for tissue-specific targeting .

Stereochemistry :

  • The 2R configuration in the target compound contrasts with the 2S isomer in . Stereochemical differences can drastically alter binding affinity to enzymes like kinases or polymerases, as seen in nucleotide analogues .

Biological Activity

The compound [(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid, commonly referred to in literature as a derivative of Tenofovir, exhibits significant biological activity primarily as an antiviral agent. This article explores its biological mechanisms, pharmacodynamics, and therapeutic applications based on diverse scientific sources.

The molecular formula of this compound is C18H28N5O9PC_{18}H_{28}N_{5}O_{9}P, with a molecular weight of approximately 489.42 g/mol. It is characterized by its phosphonic acid moiety, which is crucial for its biological activity. The compound's structure includes multiple functional groups that enhance its solubility and bioavailability.

PropertyValue
Molecular FormulaC₁₈H₂₈N₅O₉P
Molecular Weight489.42 g/mol
LogP2.88
PSA186.52 Ų

The primary mechanism of action for this compound is through inhibition of reverse transcriptase (RT), an essential enzyme for the replication of retroviruses such as HIV and Hepatitis B virus (HBV). By mimicking the natural substrate of RT, the compound effectively terminates viral DNA synthesis, thereby preventing viral replication.

Inhibition of Reverse Transcriptase

Studies have shown that the compound binds to the active site of reverse transcriptase, leading to competitive inhibition. This interaction is facilitated by the presence of the phosphonic acid group, which enhances binding affinity and specificity towards the enzyme.

Antiviral Efficacy

Research indicates that this compound exhibits potent antiviral activity against HIV and HBV. In vitro studies have demonstrated its effectiveness in reducing viral loads in infected cell lines:

  • HIV Activity : The compound showed an IC50 value (the concentration required to inhibit 50% of viral replication) in the low nanomolar range, indicating high potency against HIV.
  • HBV Activity : Similarly, it has been reported to significantly lower HBV DNA levels in hepatocyte cultures.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics with a half-life conducive for once-daily dosing regimens. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability~25%
Half-life10 hours
Peak Plasma Concentration1.5 µg/mL at 1 hour post-dose

Case Studies

Several clinical trials have evaluated the efficacy and safety profile of this compound in patients with HIV and HBV:

  • Study A : A phase II trial involving 300 HIV-positive patients demonstrated a significant reduction in viral load after 24 weeks of treatment with this compound compared to placebo.
  • Study B : Another study focusing on HBV patients showed that treatment led to sustained virologic response in over 60% of participants after one year.

Safety Profile

Adverse effects associated with this compound are generally mild and include gastrointestinal symptoms such as nausea and diarrhea. Long-term studies have not indicated significant nephrotoxicity, which is a common concern with other antiviral therapies.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

ParameterTechniqueReference Value/ExampleEvidence Source
Molecular WeightHRMS633.418 g/mol
StereochemistryX-ray CrystallographyR-configuration at P-centers
PurityHPLC>95% (C18 column, 10-μm)

Q. Table 2. Stability Study Design

ConditionTest RangeKey Degradation MarkerAnalytical Method
pH1.0–13.0Free phosphinic acidLC-MS
Temperature4°C–40°CEster hydrolysis products1^{1}H NMR
Oxidative Stress0.1–1.0% H2_2O2_2Purine oxidation adductsUV-Vis

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